molecular formula C8H14ClN B13467931 2-Ethynyl-1-methylpiperidine hydrochloride

2-Ethynyl-1-methylpiperidine hydrochloride

Cat. No.: B13467931
M. Wt: 159.65 g/mol
InChI Key: AZBKUEDDUCARAN-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methylpiperidine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring. The compound is characterized by the presence of an ethynyl group (a carbon-carbon triple bond) and a methyl group attached to the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methylpiperidine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethynyl group can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as ethyl-substituted piperidines.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-Ethynyl-1-methylpiperidine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound is used in biochemical studies to investigate the interactions of piperidine derivatives with biological targets. It can be employed in the design of enzyme inhibitors or receptor ligands.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-methylpiperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The piperidine ring can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

  • 4-Ethynyl-1-methylpiperidine hydrochloride
  • 2-Ethynylpiperidine hydrochloride
  • 1-Methylpiperidine hydrochloride

Comparison: 2-Ethynyl-1-methylpiperidine hydrochloride is unique due to the presence of both the ethynyl and methyl groups on the piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, the ethynyl group can enhance reactivity and binding interactions, while the methyl group can influence the compound’s solubility and pharmacokinetic properties.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

2-ethynyl-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8-6-4-5-7-9(8)2;/h1,8H,4-7H2,2H3;1H

InChI Key

AZBKUEDDUCARAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C#C.Cl

Origin of Product

United States

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